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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and potency of two notable T-type

calcium channel blockers: Z944, a clinical-stage investigational drug, and mibefradil, a

withdrawn antihypertensive agent. The information presented herein is compiled from various

scientific sources to offer an objective overview supported by experimental data.

Introduction
T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) are low-voltage activated ion channels

that play a crucial role in regulating neuronal excitability and other physiological processes.

Their involvement in various pathological conditions, including epilepsy, neuropathic pain, and

certain cancers, has made them an attractive target for drug development.[1][2] Z944 and

mibefradil are two compounds that block these channels, but they exhibit significantly different

profiles in terms of their selectivity and off-target effects.

Z944 is a potent and highly selective T-type calcium channel antagonist.[3] It is known for its

"clean" profile, showing minimal activity against other ion channels at concentrations effective

for T-type channel blockade.[3] In contrast, mibefradil, while initially marketed for hypertension

due to its T-type channel blocking activity, was later withdrawn from the market because of

significant off-target effects, most notably the potent inhibition of the metabolic enzyme

CYP3A4, which led to dangerous drug-drug interactions.[4][5]
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Quantitative Comparison of Potency and Selectivity
The following tables summarize the inhibitory potency (IC50) of Z944 and mibefradil against

their primary targets (T-type calcium channels) and key off-target ion channels. It is important to

note that the data are compiled from multiple studies and experimental conditions may vary.

Table 1: Potency against T-type Calcium Channels

Compound
Channel
Subtype

IC50
Species/Cel
l Line

Experiment
al
Conditions

Reference

Z944 hCaV3.1 50 - 160 nM Recombinant
Whole-cell

patch clamp
[3]

hCaV3.2 50 - 160 nM Recombinant
Whole-cell

patch clamp
[3]

hCaV3.3 50 - 160 nM Recombinant
Whole-cell

patch clamp
[3]

Mibefradil α1G (CaV3.1) 270 nM Cloned

2 mM Ca²⁺

as charge

carrier

[2]

α1H (CaV3.2) 140 nM Cloned

2 mM Ca²⁺

as charge

carrier

[2]

T-type

Current
0.1 µM

Rat atrial

cells

0.1 Hz

stimulation
[3]

Table 2: Selectivity Profile against Off-Target Ion Channels
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Compound
Off-Target
Channel

IC50 / Ki
Selectivity
Fold (vs. T-
type)

Experiment
al
Conditions

Reference

Z944
CaV1.2 (L-

type)
> 10 µM > 50-600 fold Not specified [3]

hERG > 10 µM > 50-600 fold Not specified [3]

NaV1.5 > 10 µM > 50-600 fold Not specified [3]

N-type

(CaV2.2)
Not specified ~200 fold Not specified [6]

Mibefradil
CaV1.2 (L-

type)
~3 µM

~30-fold

(resting)

Rat

ventricular

cells, HP

-100mV

[3]

~0.1 µM
~1-fold

(depolarized)
HP -50mV [3]

α1C (L-type) ~13 µM ~12-13 fold

10 mM Ba²⁺

as charge

carrier

[2]

NaV1.5
~3 µM (HP

-100mV)
Not specified

Whole-cell

patch clamp
[7]

~500 nM (HP

-130mV)
[7]

Delayed

Rectifier K⁺
0.3 µM Not specified

Human

myoblasts
[8]

Ether-à-go-go

K⁺
0.7 µM Not specified

Human

myoblasts
[8]

Inward

Rectifier K⁺
5.6 µM Not specified

Human

myoblasts
[8]

Table 3: Inhibition of Cytochrome P450 3A4 (CYP3A4)
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Compound
Inhibition
Parameter

Value Assay Type Reference

Z944

Not reported to

be a significant

inhibitor

- - -

Mibefradil IC50 0.3 - 2 µM
Reversible

inhibition
[4]

Ki 2.3 µM
Mechanism-

based inhibition
[4]

Experimental Protocols
The majority of the potency and selectivity data presented was obtained using the whole-cell

patch-clamp electrophysiology technique. Below is a generalized protocol representative of the

methods used in the cited studies.

Whole-Cell Patch-Clamp Protocol for T-type Calcium
Channel Inhibition Assay

Cell Preparation: HEK293 cells stably expressing the human T-type calcium channel subtype

of interest (hCaV3.1, hCaV3.2, or hCaV3.3) are cultured and prepared on glass coverslips

for recording.

Solutions:

External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 1 MgCl₂, adjusted

to pH 7.4 with CsOH.

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-

ATP, 0.4 Na-GTP, adjusted to pH 7.2 with CsOH.

Electrophysiological Recording:

Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution

and mounted on a patch-clamp amplifier headstage.
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A giga-ohm seal is formed between the pipette tip and the cell membrane. The cell

membrane is then ruptured to achieve the whole-cell configuration.

Cells are typically held at a hyperpolarized potential (e.g., -100 mV) to ensure the

availability of T-type channels for activation.

Voltage Protocol:

T-type calcium currents are elicited by a depolarizing voltage step to approximately -30

mV from the holding potential of -100 mV. This voltage step is applied at regular intervals

(e.g., every 10 seconds).

Drug Application:

A baseline recording of the T-type current is established.

The test compound (Z944 or mibefradil) is then perfused onto the cell at increasing

concentrations.

The steady-state block of the T-type current at each concentration is measured.

Data Analysis:

The percentage of current inhibition at each drug concentration is calculated relative to the

baseline current.

A concentration-response curve is generated, and the IC50 value is determined by fitting

the data to the Hill equation.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate a key

signaling pathway involving T-type calcium channels and a typical experimental workflow for

characterizing channel blockers.
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Caption: Neuronal signaling pathway involving T-type calcium channels.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b611919?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Cell Culture
(HEK293 expressing CaV3.x)

Whole-Cell
Patch-Clamp Setup

Record Baseline
T-type Current

Perfuse Increasing
Concentrations of
Z944 or Mibefradil

Record Steady-State
Current Inhibition

Data Analysis:
Concentration-Response Curve

Determine IC50 Value

Click to download full resolution via product page

Caption: Experimental workflow for IC50 determination.

Discussion and Conclusion
The data clearly demonstrate that Z944 is a highly selective T-type calcium channel blocker

with a potent inhibitory activity in the nanomolar range.[3] Its selectivity, with a greater than 50

to 600-fold window over other key cardiac ion channels like CaV1.2, hERG, and NaV1.5,
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suggests a lower potential for off-target cardiovascular effects.[3] This clean pharmacological

profile is a significant advantage in the development of therapies targeting T-type channels.

In contrast, mibefradil exhibits a more complex pharmacological profile. While it does block T-

type calcium channels with a potency that is dependent on experimental conditions, its

selectivity over L-type calcium channels is modest and state-dependent.[2][3] More critically,

mibefradil potently inhibits a range of other ion channels, including sodium and potassium

channels, at concentrations close to its T-type channel IC50.[7][8] The most significant liability

of mibefradil is its potent, mechanism-based inhibition of CYP3A4, a crucial enzyme for the

metabolism of a vast number of drugs.[4] This off-target effect was the primary reason for its

withdrawal from the market due to the high risk of severe drug-drug interactions.

In conclusion, for research and drug development purposes, Z944 represents a superior tool

for selectively investigating the role of T-type calcium channels due to its high potency and

selectivity. Mibefradil, while historically important as an early T-type channel blocker, should be

used with caution due to its broad-spectrum activity and significant off-target liabilities,

particularly its interaction with CYP3A4. This comparative guide underscores the importance of

a thorough selectivity and off-target assessment in the drug development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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